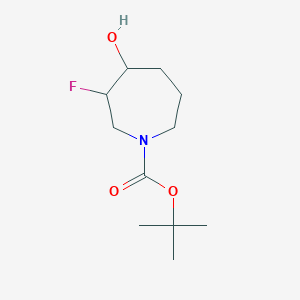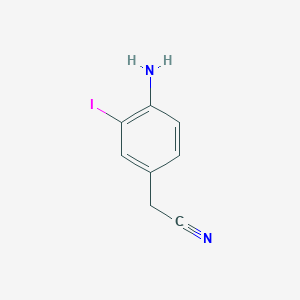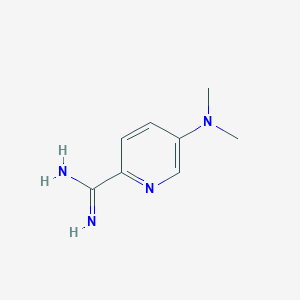
5-(Dimethylamino)pyridine-2-carboximidamide
Descripción general
Descripción
5-(Dimethylamino)pyridine-2-carboximidamide is a chemical compound with the molecular formula C8H12N4 . It is used in various chemical reactions and has been noted in scientific literature .
Molecular Structure Analysis
The molecular structure of 5-(Dimethylamino)pyridine-2-carboximidamide is based on a pyridine scaffold, which is a basic aromatic ring structure containing one nitrogen atom . The dimethylamino group and the carboximidamide group are attached to the pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-(Dimethylamino)pyridine-2-carboximidamide are not detailed in the available literature, pyridine compounds are known to participate in a variety of chemical reactions due to their basicity and the presence of a nitrogen atom in the aromatic ring .Aplicaciones Científicas De Investigación
Anticancer Applications
5-(Dimethylamino)pyridine-2-carboximidamide: is a derivative of pyrimidine, which is a core structure in many anticancer agents. The compound’s ability to interfere with DNA replication makes it a candidate for developing new anticancer drugs. It can be used to synthesize molecules with improved drug-likeness and ADME-Tox properties .
Antimicrobial and Antifungal Activities
The structural versatility of pyrimidine derivatives, including 5-(Dimethylamino)pyridine-2-carboximidamide , allows for the development of compounds with potent antimicrobial and antifungal activities. This is crucial in the fight against drug-resistant strains of bacteria and fungi .
Cardiovascular Therapeutics
Pyrimidine derivatives are known to exhibit cardiovascular benefits5-(Dimethylamino)pyridine-2-carboximidamide could be used to synthesize compounds that act as cardiovascular agents, potentially aiding in the treatment of hypertension and other heart-related conditions .
Anti-Inflammatory and Analgesic Properties
The compound’s framework is conducive to the synthesis of agents with anti-inflammatory and analgesic properties. This makes it valuable in the creation of new pain management medications .
Antidiabetic Potential
Research indicates that pyrimidine derivatives can be effective in treating diabetes5-(Dimethylamino)pyridine-2-carboximidamide may serve as a precursor in the synthesis of DPP-IV inhibitors, which are a class of antidiabetic drugs .
Neuroprotective Effects
The compound can be used to develop neuroprotective drugs, which could play a role in treating neurodegenerative diseases. It may help in synthesizing molecules that protect retinal ganglion cells, offering potential benefits in ocular health .
Direcciones Futuras
Pyridine compounds, including 5-(Dimethylamino)pyridine-2-carboximidamide, are of interest in current research due to their potential therapeutic properties, such as antimicrobial and antiviral activities . They are also being studied for their potential use in the synthesis of new pharmacologically-active compounds .
Propiedades
IUPAC Name |
5-(dimethylamino)pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-12(2)6-3-4-7(8(9)10)11-5-6/h3-5H,1-2H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQCMVOAADFKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




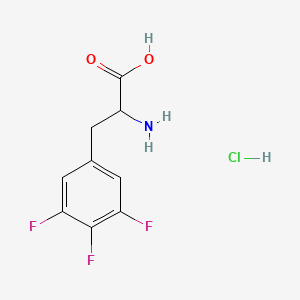
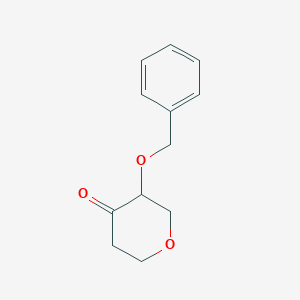
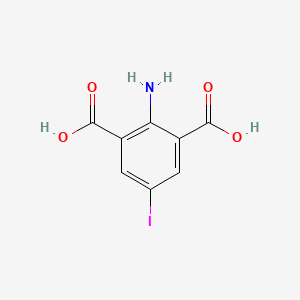

![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)

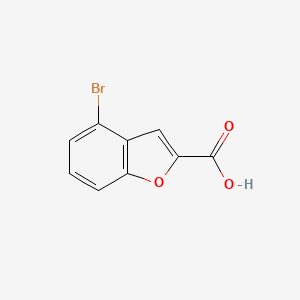
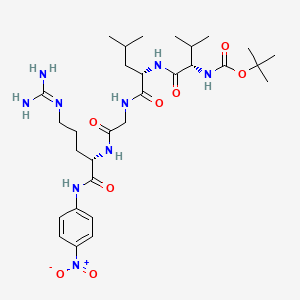
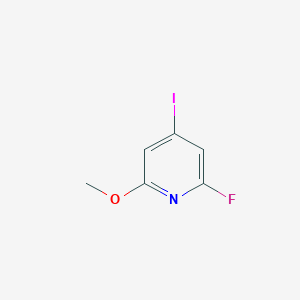
![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)
![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)
